Methyl[1-(5-methylthiophen-2-YL)ethyl]amine
CAS No.:
Cat. No.: VC16212680
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NS |
|---|---|
| Molecular Weight | 155.26 g/mol |
| IUPAC Name | N-methyl-1-(5-methylthiophen-2-yl)ethanamine |
| Standard InChI | InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3 |
| Standard InChI Key | HXZNXVVQSBMWBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(C)NC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl[1-(5-methylthiophen-2-YL)ethyl]amine consists of a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—substituted with a methyl group at the 5-position. Attached to the 2-position of the thiophene ring is an ethylamine chain, where the nitrogen atom is further substituted with a methyl group. This configuration is represented by the IUPAC name N-methyl-1-(5-methylthiophen-2-yl)ethylamine and the CAS number 1247539-10-1.
The compound’s three-dimensional conformation is influenced by the planarity of the thiophene ring and the flexibility of the ethylamine side chain. Computational modeling predicts that the methyl group on the thiophene ring induces steric effects, potentially altering the molecule’s electronic distribution and binding interactions.
Key Physicochemical Properties
The following table summarizes critical physicochemical properties derived from experimental and computational studies:
The compound’s moderate solubility in polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF), facilitates its use in synthetic reactions. Its logP value, estimated at 2.1, suggests moderate lipophilicity, which may influence membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Methyl[1-(5-methylthiophen-2-YL)ethyl]amine typically involves a reductive amination strategy. A representative pathway includes the following steps:
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Formation of the Thiophene Aldehyde: 5-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 5-methylthiophene.
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Condensation with Methylamine: The aldehyde undergoes condensation with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the secondary amine .
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Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and scalability. Continuous-flow reactors are employed to enhance reaction kinetics, while solvent recycling systems minimize waste. For instance, using ethanol as a green solvent reduces environmental impact compared to traditional dichloromethane. Catalytic hydrogenation with palladium on carbon (Pd/C) offers a safer alternative to cyanoborohydride, though it requires higher pressures (3–5 bar) .
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The primary amine group undergoes nucleophilic substitution reactions, enabling the formation of amides, sulfonamides, and Schiff bases. For example, reaction with acetyl chloride yields N-acetyl-Methyl[1-(5-methylthiophen-2-YL)ethyl]amine:
This reactivity is critical for derivatization in drug discovery.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration and halogenation. Bromination at the 4-position of the thiophene ring has been demonstrated in analogous compounds using bromine (Br₂) in acetic acid .
Comparison with Related Amines
The table below contrasts Methyl[1-(5-methylthiophen-2-YL)ethyl]amine with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-(5-Methylthiophen-2-YL)ethylamine | 211.37 | Longer alkyl chain on nitrogen | |
| (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine | 227.37 | Methoxybutyl substituent |
The methyl group on the nitrogen atom in Methyl[1-(5-methylthiophen-2-YL)ethyl]amine reduces steric hindrance compared to bulkier substituents, potentially enhancing its reactivity in nucleophilic reactions.
Future Research Directions
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Pharmacological Profiling: In vitro assays to evaluate affinity for neurological targets such as monoamine transporters.
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Polymer Chemistry: Incorporation into conductive polymers for flexible electronics.
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Green Synthesis: Development of solvent-free synthetic routes using microwave irradiation.
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